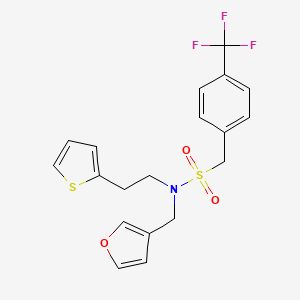
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H18F3NO3S2 and its molecular weight is 429.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound notable for its unique structural features, which include furan and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C15H15F3N2O2S |
| Molecular Weight | 356.36 g/mol |
| Functional Groups | Furan, Thiophene, Sulfonamide |
The presence of multiple heterocycles and a sulfonamide group enhances its solubility and reactivity, making it a candidate for various biological applications.
Antimicrobial Properties
Research indicates that compounds containing furan and thiophene derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Antifungal Activity
The compound's structural characteristics also suggest potential antifungal properties. Studies have indicated that similar compounds can inhibit fungal growth through mechanisms that may involve the disruption of membrane integrity or interference with nucleic acid synthesis .
Anticancer Activity
This compound has been studied for its cytotoxic effects against various human cancer cell lines. For example, research has demonstrated significant cytotoxicity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cells. The proposed mechanism includes the inhibition of key enzymes involved in cell proliferation and survival .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Docking studies have predicted binding affinities with target proteins, suggesting that the compound may modulate enzyme activities critical for cellular processes . The unique combination of functional groups allows for diverse interactions that enhance its efficacy compared to simpler analogs.
Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of thiophene-containing compounds, this compound exhibited significant activity against both gram-positive and gram-negative bacteria. The study reported an MIC of 32 µg/mL against Staphylococcus aureus .
Study 2: Anticancer Potential
Another study focused on the anticancer activity of related compounds demonstrated that the furan-thiophene hybrid showed a dose-dependent inhibition of proliferation in A549 lung cancer cells, with an IC50 value of 5 µM. Mechanistic investigations revealed that the compound induced apoptosis through the activation of caspase pathways .
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S2/c20-19(21,22)17-5-3-15(4-6-17)14-28(24,25)23(12-16-8-10-26-13-16)9-7-18-2-1-11-27-18/h1-6,8,10-11,13H,7,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFRBSDMOHPPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














